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Compound of Interest

Compound Name:
2-Nitrophenyl beta-d-cellobioside

heptaacetate

CAS No.: 70867-22-0

Cat. No.: B1140491 Get Quote

Executive Summary & Technical Clarification
Subject: 2-Nitrophenyl

-D-cellobioside heptaacetate (CAS: 70867-22-0) Functional Status:Precursor / Protected
Intermediate

It is critical to distinguish between the heptaacetate form and the active substrate. The

"heptaacetate" designation indicates that the hydroxyl groups on the cellobiose and the

nitrophenol ring are protected by acetyl groups.

Direct Use: This compound is inactive against standard cellulases

(cellobiohydrolases/endoglucanases) because the acetyl groups block the enzyme's binding

pocket.

Application: It is primarily used as a synthetic intermediate or a substrate for acetyl esterases

(e.g., Acetyl Xylan Esterase).

Activation: To use this for cellulase assays, it must be deacetylated (e.g., using sodium

methoxide in methanol) to yield 2-Nitrophenyl

-D-cellobioside (2-NP-G2).
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Recommendation: For standard cellulase profiling, researchers should utilize the unprotected

forms described below. This guide compares the active form (2-NP-G2) against its three

primary competitors: p-Nitrophenyl

-D-cellobioside (pNP-G2), 2-Chloro-4-nitrophenyl

-D-cellobioside (CNP-G2), and 4-Methylumbelliferyl

-D-cellobioside (MUG2).

Mechanistic Overview
Glycoside hydrolases (GH families 6, 7, 9, etc.) hydrolyze the

-1,4-glycosidic bond between the aglycone (reporter group) and the sugar moiety. The assay's
utility depends on the leaving group's

, which dictates whether the assay can be performed continuously (real-time) or requires a stop
solution.

Hydrolysis Pathway Diagram
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Caption: Mechanism of enzymatic hydrolysis releasing the chromogenic/fluorogenic reporter.

The pKa of the reporter determines if a pH shift is required for detection.
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Alternative 1: p-Nitrophenyl -D-cellobioside (pNP-G2)
Status: The "Gold Standard" Detection: Absorbance at 405 nm (Yellow)

Mechanism: Releases p-nitrophenol (pNP).[1][2]

Limitation (

~7.15): Cellulases typically function optimally at acidic pH (pH 4.5–5.5). At this pH, pNP is
protonated (colorless).

Protocol Requirement:Discontinuous Assay. You must stop the reaction with a basic solution

(e.g.,

) to raise the pH > 8.5, ionizing the pNP to its yellow phenolate form.

Performance: High

for many fungal cellobiohydrolases (e.g., T. reesei Cel7A) compared to ortho-substituted
analogs.

Alternative 2: 2-Chloro-4-nitrophenyl -D-cellobioside
(CNP-G2)
Status: The "Continuous" Specialist Detection: Absorbance at 405 nm

Mechanism: Releases 2-chloro-4-nitrophenol.

Advantage (

~5.5): The chlorine substitution withdraws electrons, lowering the

of the phenolic hydroxyl.

Protocol Benefit:Continuous Assay. The leaving group remains significantly ionized (yellow)

even at acidic pH (pH 5.5–6.0). This allows for real-time kinetic monitoring without stop

solutions, reducing pipetting errors and enabling true

determination.
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Alternative 3: 4-Methylumbelliferyl -D-cellobioside
(MUG2)
Status: High-Sensitivity Option Detection: Fluorescence (Ex 365 nm / Em 450 nm)

Mechanism: Releases 4-methylumbelliferone (4-MU).

Sensitivity: 10–100x more sensitive than nitrophenyl substrates. Ideal for screening low-

activity mutants or environmental samples.

Limitation: Like pNP, 4-MU has a high

(~7.8). Fluorescence is maximal at alkaline pH. While some signal exists at pH 5.0, a stop
solution is recommended for maximum sensitivity.

Summary Data Table
Feature

2-NP-G2

(Active Form)
pNP-G2

(Alternative 1)
CNP-G2

(Alternative 2)
MUG2

(Alternative 3)

Reporter 2-Nitrophenol 4-Nitrophenol
2-Chloro-4-

nitrophenol

4-

Methylumbellifer

one

Detection
Absorbance (420

nm)

Absorbance (405

nm)

Absorbance (405

nm)
Fluorescence

Reporter ~7.23 ~7.15 ~5.5 (Acidic) ~7.8

Assay Type Discontinuous Discontinuous Continuous
Discontinuous

(Preferred)

Sensitivity Moderate Moderate Moderate High

Kinetic Fit

Often lower

due to steric

hindrance at +1

subsite

High

(Standard)
Good fit

High Sensitivity,

variable

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
A. Deacetylation (If starting with Heptaacetate)
Use this only if you possess the protected 2-Nitrophenyl heptaacetate and need to generate

active substrate.

Dissolve heptaacetate in anhydrous Methanol (MeOH).

Add catalytic Sodium Methoxide (NaOMe) to pH 9–10.

Stir at Room Temperature (RT) for 1–2 hours (monitor by TLC).

Neutralize with Amberlite IR-120 (

form) resin.

Filter and evaporate solvent to obtain 2-Nitrophenyl

-D-cellobioside.

B. Standard Discontinuous Assay (pNP-G2 or 2-NP-G2)
Reagents:

Buffer: 50 mM Sodium Acetate, pH 5.0.[3]

Stop Solution: 1 M

.

Substrate: 2 mM pNP-G2 in water.

Workflow:

Equilibrate: Pre-warm 90 µL of Substrate/Buffer mix at 50°C.

Initiate: Add 10 µL Enzyme solution.

Incubate: 10–30 minutes at 50°C.
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Terminate: Add 100 µL Stop Solution.

Read: Measure Absorbance at 405 nm (pNP) or 420 nm (2-NP).

Quantify: Use a p-Nitrophenol standard curve prepared in the same buffer + stop solution

mix.

C. Continuous Kinetic Assay (CNP-G2)
Reagents:

Buffer: 50 mM Sodium Acetate or Citrate-Phosphate, pH 5.5–6.0.

Substrate: 2 mM CNP-G2.

Workflow:

Prepare: Pipette 190 µL Substrate/Buffer into a 96-well plate (pre-warmed).

Initiate: Add 10 µL Enzyme.

Monitor: Place in plate reader at incubation temp (e.g., 50°C).

Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

Calculate: Determine slope (

) from the linear portion. Use the extinction coefficient of 2-chloro-4-nitrophenol at the
specific assay pH (must be determined empirically, approx 10-12 mM

cm

at pH 6).

Decision Matrix Diagram
Use this flow to select the correct substrate for your specific research goal.
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Caption: Decision matrix for selecting the optimal cellulase substrate based on sensitivity and

kinetic requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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